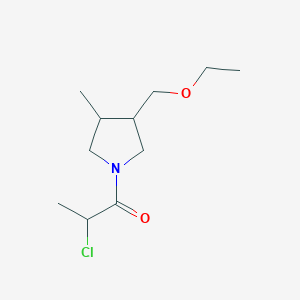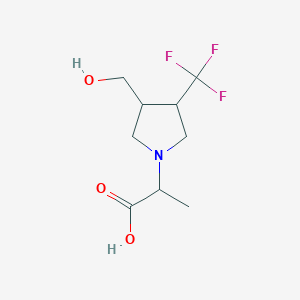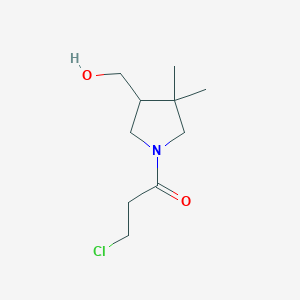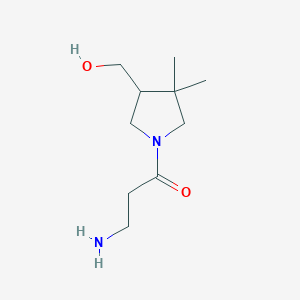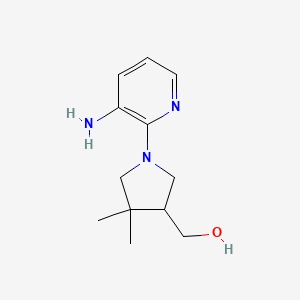
1-(2-Azidoethyl)-3-propylpiperidin-4-ol
説明
The compound “1-(2-Azidoethyl)-3-propylpiperidin-4-ol” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products. The azidoethyl group at the 1-position and the propyl group at the 3-position suggest that this compound could have interesting reactivity and potentially useful biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a six-membered piperidine ring with an azidoethyl group attached at the 1-position and a propyl group at the 3-position. The “-ol” at the end of the name suggests the presence of a hydroxyl group, likely at the 4-position of the piperidine ring .Chemical Reactions Analysis
The azide group is known to be quite reactive and can participate in a variety of chemical reactions, including reduction to an amine, Staudinger reactions, and click chemistry. The presence of the azide could therefore confer interesting reactivity to this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of the azide, propyl, and hydroxyl groups. Azides are generally sensitive to heat and shock, so this compound should be handled with care .科学的研究の応用
Antimalarial Activity
Research by D’hooghe et al. (2011) involved the synthesis of compounds through the elaboration of β-lactams and aziridines, leading to novel 1,2,3-triazoles. Although the focus was not directly on "1-(2-Azidoethyl)-3-propylpiperidin-4-ol", the methodology and chemical structures studied provide insights into the broader context of antimalarial activity in related compounds, with some showing moderate activity against Plasmodium falciparum strains (D’hooghe et al., 2011).
Plant Growth Stimulation
Kishibayev et al. (2019) reported on the synthesis and application of a related compound, 1-propyl-4-(3’-amino-1’, 2’, 4’-triazolo-3’- thiopropinyl) piperidin-4-ol, as a plant growth stimulator. This study illustrates the potential agricultural applications of similar compounds in stimulating plant growth, enhancing yield, and improving agricultural productivity (Kishibayev et al., 2019).
Antifungal Activity
Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives to evaluate their antifungal activity, specifically against Candida strains. This work underlines the potential therapeutic applications of azidoethyl-propylpiperidinol derivatives in developing new antifungal agents (Lima-Neto et al., 2012).
Synthesis and Chemical Transformation
Several studies have focused on the chemical synthesis and transformation of related compounds, showcasing the versatility and potential applications of 1-(2-Azidoethyl)-3-propylpiperidin-4-ol in organic synthesis. These include the transformation of azetidin-2-ones into propan-1-ols (Mollet et al., 2011), and the synthesis of optically active 3-aminopiperidines, highlighting the importance of these compounds in synthesizing biologically active molecules (Cochi et al., 2012).
Antimicrobial Activity
Dyusebaeva et al. (2017) investigated the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ol derivatives, indicating the potential of structurally related compounds in the development of new antimicrobial agents. This research points to the broader application of azidoethyl-propylpiperidinol derivatives in combating microbial infections (Dyusebaeva et al., 2017).
Safety And Hazards
特性
IUPAC Name |
1-(2-azidoethyl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-2-3-9-8-14(6-4-10(9)15)7-5-12-13-11/h9-10,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIUOBHGZQVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3-propylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1480005.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine](/img/structure/B1480008.png)
